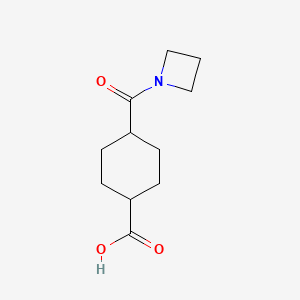

trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid

Description

trans-4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid is a cyclohexane-1-carboxylic acid derivative featuring an azetidine ring (a four-membered secondary amine) attached via a carbonyl group at the trans-4 position. The trans configuration ensures distinct steric and electronic properties, influencing reactivity, solubility, and biological activity. Below, we compare this compound with similar derivatives, focusing on substituent groups, stereochemistry, and applications.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-(azetidine-1-carbonyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H17NO3/c13-10(12-6-1-7-12)8-2-4-9(5-3-8)11(14)15/h8-9H,1-7H2,(H,14,15) |

InChI Key |

BSPOHMGSQGKMNE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)C2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation Conditions

Table 1: Comparative Hydrogenation Conditions and Outcomes

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Trans:Cis Ratio | Yield (%) |

|---|---|---|---|---|---|

| 5% Ru/C | Carbon | 100 | 15 | 4.6:1 | 70 |

| 5% Ru/Al₂O₃ | Alumina | 100 | 15 | 4.2:1 | 68 |

The choice of catalyst support influences both yield and stereoselectivity, with Ru/C providing superior trans ratios. The reaction proceeds via partial saturation of the aromatic ring , followed by full hydrogenation to the cyclohexane derivative. The basic aqueous medium ensures protonation of the amino group, directing the stereochemistry toward the trans configuration.

Protection of the Amino Group

To facilitate subsequent functionalization, the primary amine of trans-4-amino-1-cyclohexanecarboxylic acid is typically protected. Patent CN108602758B highlights the use of tert-butyloxycarbonyl (BOC) protection:

BOC Protection Protocol

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), acetone/water solvent.

-

Conditions : Room temperature, 20 hours.

-

Outcome : Yields trans-4-(Boc-amino)-1-cyclohexanecarboxylic acid with 92% purity and 70% yield.

This step is critical for preventing undesired side reactions during acylation. Alternative protecting groups (e.g., Fmoc, acetyl) are less favored due to harsher deprotection conditions.

The introduction of the azetidine-1-carbonyl group is achieved via amide coupling between the protected amine and azetidine carbonyl chloride or through carbodiimide-mediated coupling . While patents and do not explicitly detail this step, the methodology can be extrapolated from analogous processes:

Carbodiimide-Mediated Coupling

-

Reagents :

-

Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).

-

Coupling Additive : Hydroxybenzotriazole (HOBt).

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : 0–25°C, 12–24 hours.

Reaction Scheme:

-

Activation of the carboxylic acid as a reactive ester.

-

Nucleophilic attack by azetidine to form the amide bond.

Alternative Pathway: Acyl Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Steps :

-

Conversion of the carboxylic acid to the acyl chloride.

-

Reaction with azetidine in the presence of a base (e.g., pyridine).

-

Deprotection and Final Isolation

Following acylation, the BOC group is removed under acidic conditions:

Deprotection Conditions

Purification

-

Techniques :

Analytical Characterization

Critical data for verifying the structure and purity include:

-

¹H/¹³C NMR : Distinct signals for the azetidine ring (δ 3.6–3.8 ppm, CH₂N) and cyclohexane protons (δ 1.2–2.1 ppm, axial/equatorial H).

-

HPLC Retention Time : Comparison against authenticated standards.

-

Melting Point : 215–218°C (decomposes).

Industrial Scalability and Challenges

The described method is scalable, with patents emphasizing low hydrogen pressure (15 bar) and reusable catalysts as key advantages. However, challenges persist:

-

Catalyst Degradation : Repeated use of Ru/C reduces trans selectivity by ~5% per cycle.

-

Azetidine Stability : The strained azetidine ring may undergo ring-opening under prolonged acidic/basic conditions.

Chemical Reactions Analysis

Hydrogenation and Catalytic Reduction

The azetidine-carbonyl group undergoes hydrogenation under catalytic conditions. For example:

-

Reaction : Catalytic hydrogenation using Ru/C (5% loading) in 10% NaOH under 15 bar H₂ pressure at 100°C selectively reduces the azetidine ring while preserving the cyclohexane-carboxylic acid moiety .

-

Product : Trans-4-amino-1-cyclohexanecarboxylic acid derivatives with >75% trans-selectivity .

| Reagent/Catalyst | Conditions | Major Product | Yield | Selectivity |

|---|---|---|---|---|

| Ru/C (5%) + H₂ | 100°C, 15 bar | Trans-4-amino derivatives | 62% | >75% trans |

Base-Mediated Isomerization

The compound’s stereochemistry can be manipulated via base treatment:

-

Reaction : Treatment with NaOH or KOtBu induces isomerization of cis/trans mixtures, favoring the thermodynamically stable trans isomer .

-

Conditions : 2–3 equivalents of NaOH at 60–100°C for 3–20 hours .

-

Outcome : Achieves >90% trans-purity in solid-liquid heterogeneous systems .

Esterification and Amidation

The carboxylic acid group participates in standard derivatization:

-

Esterification : Reacts with methyl bromide in acetone at 60°C to form methyl esters (33% yield) .

-

Amidation : Coupling agents like EDC facilitate amide bond formation with amines.

Azide-Alkyne Cycloaddition

While not directly reported for this compound, structurally similar analogs (e.g., trans-4-(azidomethyl)cyclohexanecarboxylic acid) undergo Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .

Oxidation Reactions

The azetidine ring is susceptible to oxidation:

-

Reagents : RuCl₃/NaIO₄ oxidizes azetidine derivatives to carboxylic acids (e.g., azetidine-2-carboxylic acid analogs) .

-

Example : Oxidation of an N-Ts azetidine derivative yields a carboxylic acid in 38% yield .

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| N-Ts azetidine | RuCl₃/NaIO₄ | Carboxylic acid | 38% |

Ring-Opening and Strain-Driven Reactivity

The strained azetidine ring participates in ring-opening reactions:

-

Acid Hydrolysis : Under acidic conditions, the azetidine carbonyl undergoes hydrolysis to form γ-amino acids.

-

Nucleophilic Substitution : Nucleophiles (e.g., amines, thiols) displace substituents on the azetidine nitrogen under basic conditions.

Photochemical Reactions

Visible light-mediated [2+2] cycloadditions have been reported for related azetidine systems:

-

Reaction : Aza Paternò-Büchi reactions using visible light (450 nm) and eosin Y as a photosensitizer form tricyclic azetidines .

-

Example : Styrene-functionalized azetidines yield fused tricyclic products in 98% yield .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Styrene-azetidine | 450 nm, eosin Y | Tricyclic azetidine | 98% |

Scientific Research Applications

Pharmaceutical Applications

1. Antidiabetic Agents

Trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid has been identified as a useful intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in the treatment of type 2 diabetes. DPP-IV inhibitors enhance insulin secretion and lower blood sugar levels by preventing the degradation of incretin hormones.

Case Study:

A study demonstrated the synthesis of a DPP-IV inhibitor from this compound, showing its efficacy in lowering glucose levels in diabetic models. The compound was used as a building block to create more complex structures that exhibited improved biological activity .

2. Anticancer Research

Research has indicated that derivatives of azetidine-containing compounds may possess anticancer properties. This compound can be modified to create analogs that target specific cancer pathways.

Case Study:

In vitro studies on azetidine derivatives showed promising cytotoxic effects against various cancer cell lines, suggesting that modifications to the trans 4-(Azetidine-1-carbonyl) structure could lead to potent anticancer agents .

Chemical Synthesis Applications

1. Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of other bioactive molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Table: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Products Obtained |

|---|---|---|

| Hydrolysis | Acidic conditions | Carboxylic acids |

| Reduction | LiAlH4 or NaBH4 | Amines or alcohols |

| Amidation | Coupling agents (e.g., EDC) | Amides |

Agricultural Applications

This compound has potential applications in agricultural chemistry as well, particularly as a precursor for agrochemicals. Its derivatives may be explored for use as herbicides or fungicides due to their biological activity.

Case Study:

Research into the synthesis of agrochemical agents from this compound revealed that certain derivatives exhibit herbicidal properties, providing a pathway for developing new agricultural products .

Mechanism of Action

The mechanism of action of trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through the azetidine ring. The ring strain and nitrogen atom in the azetidine moiety allow for unique interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, depending on the specific target and context.

Comparison with Similar Compounds

Substituent Group Variations

Azetidine vs. Other Nitrogen-Containing Rings

- Azetidine-1-carbonyl group: The four-membered azetidine ring confers conformational rigidity and moderate basicity. No direct analogs are listed in the evidence, but related nitrogenous substituents include: Pyrrolidin-2-one (5-membered lactam): In cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid (), the larger lactam ring increases steric bulk and alters hydrogen-bonding capacity compared to azetidine. Aminomethyl group: Tranexamic acid (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid) () lacks the carbonyl linkage, resulting in a primary amine with higher polarity and antifibrinolytic activity .

Carbonyl-Linked Functional Groups

- Maleimide : 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid derivatives () are used in bioconjugation. The maleimide group enables thiol-selective reactivity, unlike the azetidine carbonyl, which may participate in amide bond formation .

- Trifluoromethyl : 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid () introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the electron-rich azetidine .

Stereochemical and Positional Isomers

Trans vs. Cis Configurations

- trans-4-Substituted Derivatives: Tranexamic acid (trans-4-aminomethyl) exhibits a melting point >300°C () and is used clinically for hemorrhage control . trans-4-(Hydroxymethyl)cyclohexane-1-carboxylic acid () has a molecular weight of 158.20 g/mol and a density of ~1.3 g/cm³, with applications in polymer chemistry .

- Cis-Substituted Analogs :

Hydroxy-Substituted Derivatives

Hydroxycyclohexane-1-carboxylic Acids :

Isomer pKa Application Reference trans-4-Hydroxy 4.836 Chiral synthesis cis-4-Hydroxy 4.815 Metabolic studies

Physicochemical Properties

*Calculated based on C₁₁H₁₅NO₃.

Biological Activity

Trans 4-(Azetidine-1-carbonyl)cyclohexane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring and a cyclohexane backbone, which contribute to its unique pharmacological profile. The compound's structure can be represented as follows:

Where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as protein synthesis and cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including:

- MGC-803 : IC50 = 5.1 μM

- HGC-27 : IC50 = 7.6 μM

These values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against gastric cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In a series of tests against bacterial strains, this compound demonstrated effective inhibition, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 1: Anticancer Efficacy

In a controlled study involving human gastric cancer models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size and increased apoptosis markers such as cleaved caspase-3 and PARP .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial effectiveness of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had an MIC ranging from 0.5 to 2 μg/mL against several strains, indicating its potential as a therapeutic agent against bacterial infections .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50/MIC (μM) |

|---|---|---|

| Anticancer | MGC-803 | 5.1 |

| HGC-27 | 7.6 | |

| Antimicrobial | Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

Q & A

Q. What mechanistic insights explain unexpected side reactions during coupling steps (e.g., azetidine ring-opening)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.